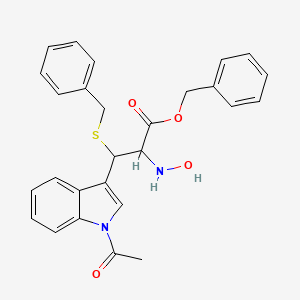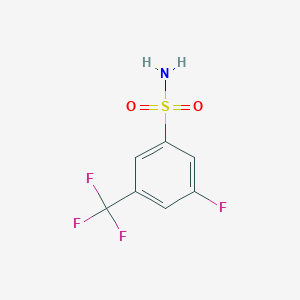![molecular formula C12H20BN3O3Si B11717201 [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a boronic acid group attached to a pyrazolo[3,4-b]pyridine core, which is further modified with a trimethylsilylethoxymethyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
The synthesis of [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine ring system.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, often using reagents such as bis(pinacolato)diboron or boronic acid derivatives.
Attachment of the Trimethylsilylethoxymethyl Group: The final step involves the protection of the hydroxyl group with a trimethylsilylethoxymethyl group, which can be achieved using reagents like trimethylsilyl chloride and ethylene glycol.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis platforms and continuous flow reactors.
Analyse Des Réactions Chimiques
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction of the pyrazolo[3,4-b]pyridine core can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency.
Applications De Recherche Scientifique
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting cancer and neurological disorders.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition of enzyme activity. The pyrazolo[3,4-b]pyridine core can interact with various receptors and enzymes, modulating their activity through binding to active sites or allosteric sites. These interactions can trigger downstream signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar compounds to [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid include other pyrazolopyridine derivatives and boronic acid-containing compounds. Some examples are:
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system. They are studied for their potential as kinase inhibitors and anticancer agents.
Boronic Acid Derivatives: Compounds containing boronic acid groups are widely used in organic synthesis and medicinal chemistry due to their ability to form stable complexes with diols and other functional groups.
The uniqueness of this compound lies in its combination of a pyrazolopyridine core with a boronic acid group and a trimethylsilylethoxymethyl protecting group, which enhances its stability and reactivity in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C12H20BN3O3Si |
|---|---|
Poids moléculaire |
293.20 g/mol |
Nom IUPAC |
[1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid |
InChI |
InChI=1S/C12H20BN3O3Si/c1-20(2,3)5-4-19-9-16-12-10(7-15-16)6-11(8-14-12)13(17)18/h6-8,17-18H,4-5,9H2,1-3H3 |
Clé InChI |
BARGDSSEAMLCAN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N=C1)N(N=C2)COCC[Si](C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)

![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)




![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)


![(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)


![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)
